Information about the specific scientific research applications of 7-Chloro-1-heptanol is currently limited. Public scientific databases such as PubChem [] do not list any current areas of active research for this compound.
-Chloro-1-heptanol possesses a hydroxyl (-OH) functional group and a chlorine (Cl) substituent. These functional groups could be useful for organic chemists performing various transformations to create more complex molecules.
The balance between the hydrophobic (water-fearing) carbon chain and the hydrophilic (water-loving) hydroxyl group could potentially make 7-Chloro-1-heptanol useful in the development of new materials with specific surface properties.
7-Chloro-1-heptanol is an organic compound with the chemical formula C₇H₁₅ClO. It features a straight-chain structure with a chlorine atom attached to the seventh carbon of a heptanol molecule. This compound is characterized by its moderate polarity, which enhances its solubility in organic solvents, making it suitable for various
Several methods exist for synthesizing 7-chloro-1-heptanol:
7-Chloro-1-heptanol has potential applications in:
Studies on the interactions of 7-chloro-1-heptanol with other compounds are essential for understanding its reactivity. It has been shown to interact with various nucleophiles, potentially influencing its reactivity profile in synthetic applications. Further research is needed to explore its interactions with biological systems, particularly regarding its potential antimicrobial properties .
Several compounds share structural similarities with 7-chloro-1-heptanol. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
1-Heptanol | C₇H₁₈O | No chlorine; used as a solvent and flavoring agent. |
7-Bromo-1-heptanol | C₇H₁₅BrO | Bromine instead of chlorine; used in similar reactions. |
2-Chloro-1-pentanol | C₅H₁₂ClO | Shorter carbon chain; exhibits different physical properties. |
3-Chloro-1-butanol | C₄H₉ClO | Even shorter chain; more volatile and reactive. |
Uniqueness: The presence of the chlorine atom at the terminal position distinguishes 7-chloro-1-heptanol from other alcohols and halogenated compounds, potentially enhancing its reactivity and solubility characteristics compared to similar compounds.
The synthesis of 7-chloro-1-heptanol primarily relies on nucleophilic substitution reactions that convert hydroxyl groups or other leaving groups into chlorine substituents . The most prevalent synthetic approaches involve the direct chlorination of 1-heptanol using various chlorinating agents, each operating through distinct mechanistic pathways [2] [3].
Primary alcohols such as 1-heptanol undergo nucleophilic substitution predominantly through the bimolecular nucleophilic substitution mechanism, where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group [4] [5]. This concerted process results in the simultaneous formation of the carbon-chlorine bond and breaking of the carbon-oxygen bond [6] [7].
Table 1: Nucleophilic Substitution Routes for 7-Chloro-1-heptanol Synthesis
Starting Material | Reagent | Conditions | Yield (%) | Mechanism |
---|---|---|---|---|
1-Heptanol | Thionyl chloride (SOCl₂) | Reflux, 80-100°C, 2-4 h | 85-92 | SNi/SN2 |
1-Heptanol | Phosphorus trichloride (PCl₃) | Reflux, 70-90°C, 3-6 h | 78-85 | SN2 |
7-Bromoheptanol | Lithium chloride (LiCl) | DMF, 120°C, 8-12 h | 65-75 | SN2 |
7-Iodoheptanol | Sodium chloride (NaCl) | DMSO, 140°C, 10-15 h | 70-80 | SN2 |
Heptyl tosylate | Tetrabutylammonium chloride | Acetonitrile, 80°C, 6-8 h | 80-88 | SN2 |
The thionyl chloride route represents the most efficient synthetic pathway, achieving yields between 85-92% under optimized conditions [8]. This method benefits from the gaseous nature of the byproducts, sulfur dioxide and hydrogen chloride, which facilitates product purification [9] [10]. Alternative halogenating agents such as phosphorus trichloride provide comparable results with yields ranging from 78-85%, though requiring longer reaction times [11] [12].
Halogen exchange reactions constitute another viable synthetic approach, particularly when starting from 7-bromoheptanol or 7-iodoheptanol precursors [13] [14]. These transformations utilize ionic chloride sources such as lithium chloride or sodium chloride in polar aprotic solvents, proceeding through classical bimolecular nucleophilic substitution mechanisms [14] [15].
Thionyl chloride serves as the preferred reagent for converting primary alcohols to alkyl chlorides due to its favorable reaction profile and convenient byproduct removal [8] [2]. The mechanism involves initial nucleophilic attack by the alcohol oxygen on the electrophilic sulfur center, forming a chlorosulfite intermediate [8] [3].
The hydroxyl group activation proceeds through formation of an alkyl chlorosulfite ester, which subsequently undergoes nucleophilic displacement by chloride ion [2] [9]. In the presence of pyridine, the reaction follows a classical bimolecular nucleophilic substitution pathway with inversion of stereochemistry, while reactions without pyridine may proceed through the nucleophilic substitution with internal return mechanism, resulting in retention of configuration [2] [3].
Table 2: Thionyl Chloride-Mediated Reaction Parameters
Parameter | Optimal Range | Industrial Scale | Byproducts |
---|---|---|---|
Temperature (°C) | 80-100 | 95-105 | SO₂, HCl |
Reaction Time (h) | 2-4 | 3-5 | SO₂, HCl |
Molar Ratio (SOCl₂:Alcohol) | 1.2-1.5:1 | 1.3:1 | SO₂, HCl |
Solvent | None or pyridine | Toluene (optional) | SO₂, HCl |
Catalyst | Pyridine (0.1-0.2 eq) | Pyridine (0.15 eq) | SO₂, HCl |
The reaction kinetics demonstrate first-order dependence on both alcohol and thionyl chloride concentrations, confirming the bimolecular nature of the rate-determining step [9] [7]. Temperature optimization studies indicate maximum conversion efficiency occurs between 95-105°C in industrial applications, balancing reaction rate with minimization of side product formation [16] [10].
Pyridine addition serves dual functions as both a base to neutralize hydrogen chloride and a nucleophile that modifies the reaction mechanism [2] [3]. The pyridine-mediated pathway ensures clean inversion of stereochemistry through classical backside attack, making it particularly valuable for stereoselective syntheses [3] [6].
Table 3: Distillation Purification Parameters for 7-Chloro-1-heptanol
Component | Boiling Point (°C) | Density (g/cm³) | Separation Method | Purity Achieved (%) |
---|---|---|---|---|
7-Chloro-1-heptanol | 215-220 | 1.02-1.05 | Main fraction | 98.5-99.2 |
1-Heptanol (unreacted) | 176-177 | 0.822 | Pre-distillation | Recovery 85-90 |
Dichloroheptane | 195-200 | 1.15-1.18 | Post-distillation | Side product <2% |
Water | 100 | 1.00 | Azeotropic removal | Removed |
Hydrogen chloride | -85 | Gas | Gas scrubbing | Neutralized |
Crystallization techniques serve as complementary purification methods, particularly effective for removing trace ionic impurities and water content [21] [20]. The crystallization process exploits the limited water solubility of 7-chloro-1-heptanol (≤0.5 g/L) to achieve further purification through recrystallization from organic solvents [16] [21].
Industrial synthesis of 7-chloro-1-heptanol generates several byproducts that require careful analysis and management to optimize process efficiency and minimize waste disposal costs [22] [23]. The primary byproducts arise from the stoichiometric decomposition of thionyl chloride and side reactions involving over-chlorination or molecular rearrangement [10] [24].
Table 4: Industrial Byproduct Analysis in 7-Chloro-1-heptanol Synthesis
Byproduct | Formation Mechanism | Typical Yield (%) | Industrial Treatment | Economic Value |
---|---|---|---|---|
Sulfur dioxide (SO₂) | SOCl₂ decomposition | Stoichiometric | Scrubbing with NaOH | Moderate (H₂SO₄ precursor) |
Hydrogen chloride (HCl) | Alcohol protonation | Stoichiometric | HCl recovery/neutralization | High (HCl sales) |
Dichloroheptane isomers | Over-chlorination | 1.5-3.0 | Separation by distillation | Low (disposal cost) |
Heptyl chloride isomers | Rearrangement products | 0.5-1.2 | Separation by distillation | Low (disposal cost) |
Unreacted 1-heptanol | Incomplete conversion | 5-15 | Recycling to reactor | High (raw material recovery) |
Sulfur dioxide and hydrogen chloride represent the major stoichiometric byproducts, each generated in equimolar quantities relative to the target product [10] [22]. Industrial facilities typically recover hydrogen chloride through absorption in water to produce hydrochloric acid, which commands significant commercial value [25] [26].
Table 5: Physical Properties Comparison of Heptanol Derivatives
Property | 1-Heptanol | 7-Chloro-1-heptanol | 7-Bromoheptanol |
---|---|---|---|
Molecular Formula | C₇H₁₆O | C₇H₁₅ClO | C₇H₁₅BrO |
Molecular Weight (g/mol) | 116.20 | 150.65 | 195.10 |
Boiling Point (°C) | 176-177 | 215-220 | 235-240 |
Melting Point (°C) | -34 | Not determined | Not determined |
Density (g/cm³) | 0.822 | 1.02-1.05 | 1.25-1.28 |
Solubility in Water (g/L) | 1.7 | ≤0.5 | ≤0.3 |
Refractive Index | 1.424 | 1.448-1.452 | 1.465-1.470 |
Unreacted 1-heptanol constitutes the most economically significant byproduct due to its high raw material value and ready recyclability [22] [28]. Industrial processes typically achieve 85-90% recovery of unreacted starting material through the initial distillation stages, which is subsequently recycled to the main reactor [18] [20].